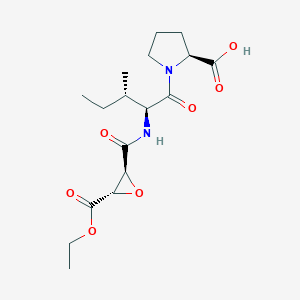![molecular formula C18H20N2O3 B236702 2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236702.png)
2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide, also known as MPBA, is a chemical compound that has been extensively studied for its potential use in scientific research. MPBA is a synthetic compound that is used to study the mechanisms of action and biochemical effects of various drugs and compounds.
Mécanisme D'action
2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide acts as an antagonist of the dopamine receptor and the cannabinoid receptor. It binds to these receptors and blocks the activity of the ligands that would normally bind to them. This allows researchers to study the effects of the ligands in the absence of receptor activation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of dopamine in the brain, which can have implications for the treatment of addiction and other disorders. This compound has also been shown to modulate the activity of the cannabinoid receptor, which is involved in a variety of physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide in lab experiments is that it is a well-characterized compound that has been extensively studied. This makes it a reliable reference compound for studies that aim to evaluate the activity of other compounds. However, one limitation of using this compound is that it is not a natural compound and may not accurately reflect the activity of endogenous ligands.
Orientations Futures
There are many future directions for research involving 2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide. One area of interest is the development of new drugs that target the dopamine receptor and the cannabinoid receptor. This compound can be used as a reference compound to evaluate the activity of these new drugs. Another area of interest is the study of the physiological effects of this compound. Further research is needed to fully understand the implications of this compound on physiological processes in the body.
Conclusion:
In conclusion, this compound is a synthetic compound that is used in scientific research to study the mechanisms of action and biochemical effects of various drugs and compounds. It is primarily used as a reference compound in studies that aim to understand the interactions between drugs and their targets. This compound has many potential applications in scientific research and there are many future directions for research involving this compound.
Méthodes De Synthèse
2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide is synthesized from 2-methoxy-3-methylbenzoic acid, 4-aminobenzoyl chloride, and propanoic anhydride. The reaction is carried out in the presence of a catalyst and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide is primarily used in scientific research to study the mechanisms of action and biochemical effects of various drugs and compounds. It is commonly used as a reference compound in studies that aim to understand the interactions between drugs and their targets. This compound has been used in studies to evaluate the activity of drugs that target the dopamine receptor and the cannabinoid receptor.
Propriétés
Formule moléculaire |
C18H20N2O3 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C18H20N2O3/c1-4-16(21)19-13-8-10-14(11-9-13)20-18(22)15-7-5-6-12(2)17(15)23-3/h5-11H,4H2,1-3H3,(H,19,21)(H,20,22) |
Clé InChI |
FSOQXNYUIFVCEA-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)C)OC |
SMILES canonique |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)

![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B236627.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)
![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)


![(1R,2S,3'R,4S,5'S,7S,8R,9S,12S,13S,16S,18S)-5'-Hydroxy-16-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one](/img/structure/B236647.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)
![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B236659.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B236680.png)
